

Head-to-head comparison of EIDD-2749 and favipiravir

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Compound of Interest

Compound Name: EIDD-2749

Cat. No.: B10854810

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An Objective Head-to-Head Comparison of **EIDD-2749** and Favipiravir for Antiviral Therapy

Introduction

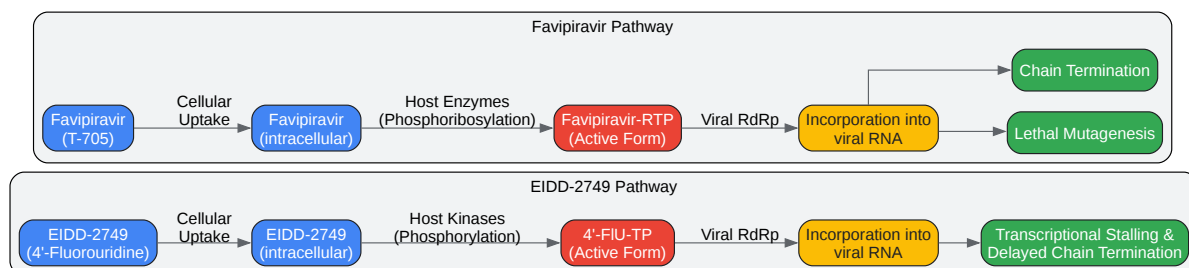
In the landscape of antiviral drug development, broad-spectrum agents capable of targeting multiple RNA viruses are of paramount importance for both seasonal epidemics and pandemic preparedness. Among the promising candidates are **EIDD-2749**, also known as 4'-Fluorouridine (4'-FIU), and favipiravir (T-705). Both are nucleoside analogs designed to disrupt viral replication, yet they exhibit distinct profiles in terms of their mechanism, potency, and pharmacokinetic properties. This guide provides a detailed, data-driven comparison of these two antiviral compounds to inform researchers, scientists, and drug development professionals.

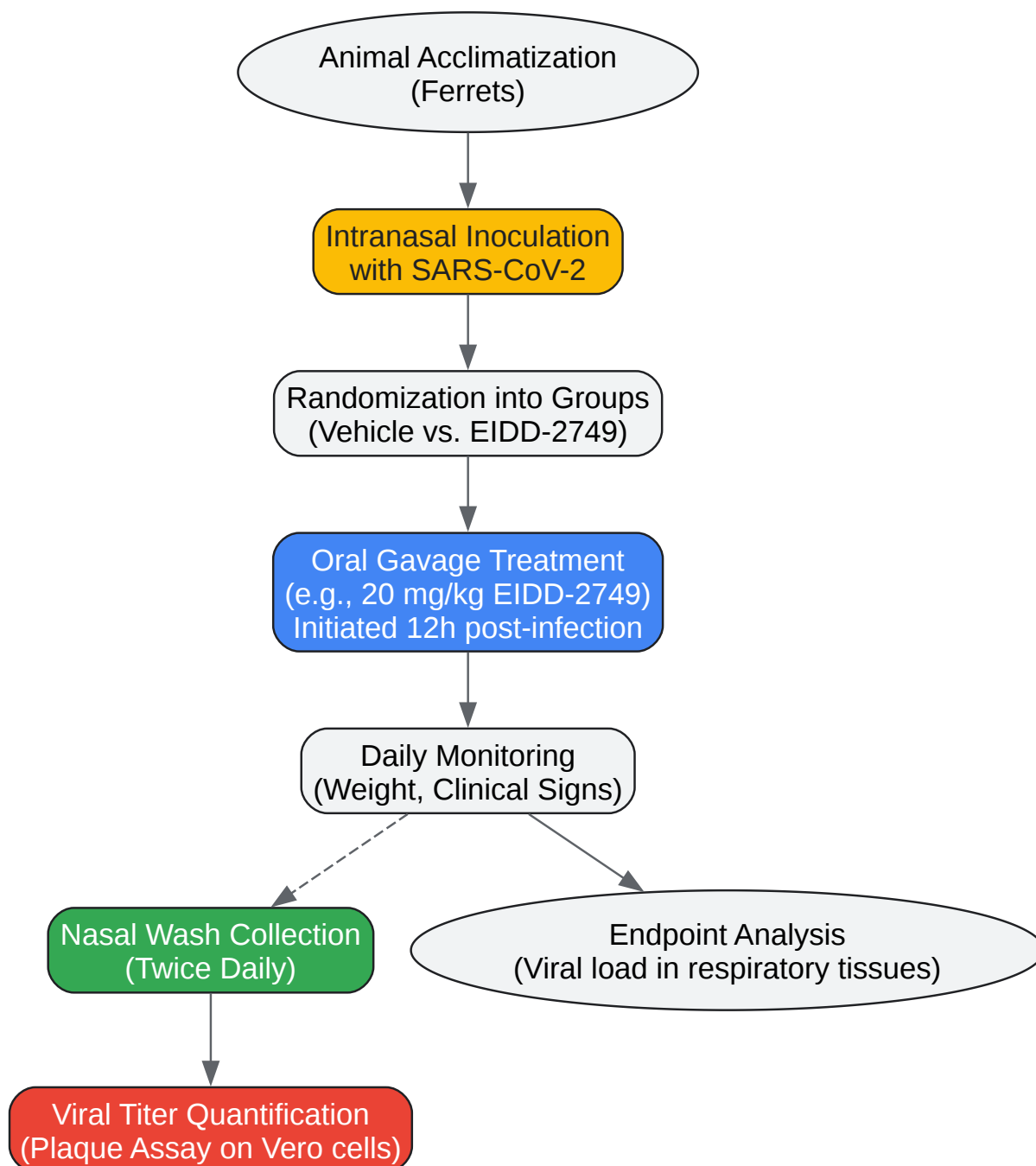
Mechanism of Action

Both **EIDD-2749** and favipiravir are prodrugs that must be metabolized into their active triphosphate forms within the host cell to exert their antiviral effects. Their primary target is the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of RNA viruses.

EIDD-2749 (4'-Fluorouridine): As a ribonucleoside analog, **EIDD-2749** is converted into 4'-FIU-triphosphate (4'-FIU-TP).[1] This active metabolite is then incorporated into the nascent viral RNA strand by the RdRp. The presence of the fluorine atom at the 4' position interferes with the polymerase's function, leading to a halt in RNA transcription, a mechanism described as transcriptional stalling or delayed chain termination.[2][3][4]

Favipiravir (T-705): Favipiravir is a purine nucleic acid analog that is metabolized to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[5][6][7] Favipiravir-RTP acts as a substrate for the viral RdRp and is incorporated into the growing RNA chain.[8] Its mechanism of action is thought to involve two main pathways: lethal mutagenesis, where the incorporated analog induces a high rate of fatal mutations in the viral genome, and chain termination, which prematurely stops RNA synthesis.[7][8]





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